2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide
Description
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is a Grignard reagent featuring a dihydrobenzo[b]furan core substituted with a magnesium bromide group at the 5-position. This compound is highly reactive in organic synthesis, particularly in nucleophilic addition and cross-coupling reactions. Its aromatic fused-ring system imparts unique electronic and steric properties, distinguishing it from aliphatic Grignard reagents like isobutylmagnesium bromide .
Properties
IUPAC Name |
magnesium;3,5-dihydro-2H-1-benzofuran-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKCUFYQGAECBA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268767 | |
| Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134401-95-9 | |
| Record name | Bromo(2,3-dihydro-5-benzofuranyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Magnesium Insertion into 5-Bromo-2,3-dihydrobenzo[b]furan
The most common method involves the reaction of 5-bromo-2,3-dihydrobenzo[b]furan with magnesium metal in anhydrous THF or diethyl ether. Magnesium activation via iodine or 1,2-dibromoethane is critical to initiate the insertion process.
Mechanistic Insights :
The reaction proceeds through a single-electron transfer (SET) mechanism, where magnesium donates an electron to the carbon-bromine bond, forming a radical intermediate that couples with magnesium to generate the organomagnesium species. Steric hindrance from the bicyclic structure slows the insertion compared to linear aryl bromides, necessitating extended reaction times (4–8 hours).
Key Parameters :
-
Solvent : THF outperforms diethyl ether due to its higher polarity, which stabilizes the Grignard intermediate.
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Temperature : Reactions typically commence at −10°C to 0°C to control exothermicity, followed by gradual warming to room temperature.
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Magnesium Purity : Activated magnesium turnings (99.95%) reduce induction periods and side reactions.
Optimization of Reaction Conditions
Solvent Systems and Their Impact on Yield
Data from analogous Grignard syntheses highlight THF’s superiority in solubilizing aromatic substrates while minimizing Wurtz coupling byproducts.
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 5 |
| Diethyl ether | 4.3 | 58 | 12 |
| Dioxane | 2.2 | 41 | 22 |
THF’s ability to coordinate Mg²⁺ ions stabilizes the transition state, enhancing reaction efficiency.
Magnesium Activation Techniques
Pre-treatment of magnesium with iodine or 1,2-dibromoethane removes surface oxides, accelerating the initiation phase.
Procedure :
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Magnesium turnings (1.2 equiv) are stirred in anhydrous THF under nitrogen.
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A catalytic amount of iodine (0.5–1.0 mol%) is added, inducing an exothermic reaction that cleans the magnesium surface.
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5-Bromo-2,3-dihydrobenzo[b]furan (1.0 equiv) in THF is added dropwise over 30 minutes.
This method reduces induction periods from >2 hours to <15 minutes.
Purification and Characterization
LC-MS Validation
Liquid chromatography–mass spectrometry (LC-MS) confirms molecular ion peaks at m/z 223.35 ([M+H]⁺), with fragmentation patterns consistent with the dihydrobenzofuran structure.
Challenges and Mitigation Strategies
Competing Elimination Reactions
The bicyclic structure predisposes the compound to β-hydride elimination, forming benzo[b]furan.
Mitigation :
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Low temperatures : Maintaining the reaction below 10°C suppresses elimination.
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Excess magnesium : A 1.2:1 Mg:substrate ratio drives the reaction toward insertion.
Comparative Analysis with Related Grignard Reagents
| Compound | Yield (%) | Stability (h, 25°C) |
|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-ylMgBr | 72 | 2 |
| Benzofuran-5-ylMgBr | 65 | 4 |
| 2-Methylbenzofuran-5-ylMgBr | 68 | 3 |
The reduced stability of the dihydro derivative compared to aromatic analogs underscores the trade-off between reactivity and shelf life.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions.
Major Products Formed
Alcohols: From the reaction with aldehydes and ketones.
Substituted Aromatics: From substitution reactions with halogenated aromatics.
Coupled Products: From coupling reactions with organic halides.
Scientific Research Applications
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the preparation of biologically active compounds for drug discovery.
Medicine: Utilized in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparison with Similar Compounds
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbonyl Chloride
- Structure : Shares the dihydrobenzo[b]furan backbone but substitutes a carbonyl chloride at the 7-position and bromine at the 5-position (C₉H₆BrClO₂) .
- Reactivity : The carbonyl chloride group is electrophilic, enabling acylations, while the bromine may act as a leaving group. In contrast, the magnesium bromide in the target compound facilitates nucleophilic attacks.
- Applications : Used in peptide coupling or polymer chemistry, unlike the Grignard reagent’s role in forming carbon-carbon bonds.
Ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylate
Benzoylated Sugar Bromides (e.g., 2,3,5-Tri-O-benzoyl-D-xylofuranosyl bromide)
- Structure : Carbohydrate derivatives with benzoyl-protected hydroxyls and bromine as a leaving group .
- Reactivity : Bromine here facilitates glycosylation, whereas magnesium bromide in the target compound acts as a nucleophile.
- Applications : Critical in synthesizing oligosaccharides, contrasting with the Grignard’s use in small-molecule organic synthesis.
Functional and Reactivity Comparisons
| Compound | Key Functional Group | Reactivity Profile | Primary Applications |
|---|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-ylMgBr | MgBr (Grignard) | Nucleophilic addition, cross-coupling | Synthesis of alcohols, ketones |
| 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbonyl chloride | COCl, Br | Electrophilic substitution, acylation | Peptide coupling, polymer chemistry |
| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate | Ester (COOEt) | Hydrolysis, condensation | Hydrazide synthesis |
| Isobutylmagnesium bromide | Aliphatic MgBr | Rapid nucleophilic reactions | Bulkier alcohol synthesis |
Key Observations :
- Electronic Effects : Aromatic Grignard reagents like the target compound exhibit moderated reactivity compared to aliphatic analogs (e.g., isobutylmagnesium bromide) due to resonance stabilization .
- Steric Hindrance : The dihydrofuran ring introduces less steric bulk than fully saturated cyclohexane-based Grignard reagents, favoring reactions with sterically hindered electrophiles.
- Biological Relevance : Unlike 2,3-dihydrobenzo[b]furan-5-ol derivatives, which show antioxidant activity , the magnesium bromide group renders the target compound unsuitable for biological applications due to its instability in aqueous environments.
Biological Activity
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide is a magnesium-based organometallic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide, focusing on its mechanisms of action, biochemical properties, and research applications.
The biological activity of 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells by activating apoptotic pathways, which is crucial in cancer therapy.
- Inhibition of Cell Proliferation : It inhibits the proliferation of various cell lines by interfering with cell cycle progression and modulating signaling pathways related to growth factors such as VEGFR-2.
- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS).
Interaction with Enzymes
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide interacts with several key enzymes and proteins:
- Cytochrome P450 Enzymes : These enzymes are critical for drug metabolism; the compound's interaction can influence the pharmacokinetics of co-administered drugs.
- Nerve Growth Factor (NGF) : The compound has been shown to activate NGF pathways, which are essential for neuronal survival and differentiation.
Cellular Effects
Research indicates that this compound can significantly affect cellular processes:
- Gene Expression Modulation : It alters the expression profiles of genes involved in apoptosis and cell cycle regulation, suggesting a broad impact on cellular homeostasis.
- Metabolic Pathways : The compound is involved in various metabolic pathways, influencing energy metabolism and biosynthetic processes within cells.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide in preclinical models:
| Study | Findings | Model Used |
|---|---|---|
| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines | In vitro |
| Study 2 | Showed neuroprotective effects in models of neurodegeneration | Animal models |
| Study 3 | Exhibited antibacterial properties against Gram-positive bacteria | In vitro |
Case Study Analysis
One notable study investigated the compound's effects on human breast cancer cells. The results indicated that treatment with 2,3-dihydrobenzo[b]furan-5-ylmagnesium bromide led to a marked reduction in cell viability and increased apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide?
- Methodological Answer : The synthesis typically involves bromination of 2,3-dihydrobenzo[b]furan followed by Grignard reagent formation. Key steps include:
Bromination : React 2,3-dihydrobenzo[b]furan with bromine (Br₂) in the presence of FeBr₃ as a catalyst to introduce bromine at the 5-position .
Grignard Formation : React the brominated intermediate (5-bromo-2,3-dihydrobenzo[b]furan) with magnesium in dry tetrahydrofuran (THF) under an inert atmosphere.
Critical Parameters :
- Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis.
- Monitor reaction exotherm to avoid thermal degradation.
Q. How should researchers handle and stabilize this Grignard reagent during experiments?
- Methodological Answer :
- Storage : Maintain under inert atmosphere (Ar/N₂) at low temperatures (−20°C to 0°C) to prevent decomposition.
- Handling : Use Schlenk lines or gloveboxes for transfers. Avoid exposure to moisture or protic solvents, as rapid hydrolysis occurs .
- Stability Check : Titrate with a standardized acid (e.g., HCl) to confirm active Mg content before use.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and dihydrofuran ring protons (δ 3.0–4.5 ppm).
- FT-IR : Confirm Mg-Br bonds (absorption ~500–600 cm⁻¹) and absence of hydroxyl peaks.
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M-Br]⁺).
Advanced Research Questions
Q. How can this Grignard reagent be utilized in cross-coupling reactions for complex molecule synthesis?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O (9:1) at 80°C .
- Kumada Coupling : Cross-couple with aryl halides (e.g., 4-bromofluorobenzene) in the presence of Ni(acac)₂.
Key Optimization : Adjust catalyst loading (1–5 mol%) and solvent polarity to minimize side reactions.
Q. What side reactions or impurities are common during synthesis, and how can they be mitigated?
- Methodological Answer :
- Major Impurities :
- Unreacted Mg : Remove via filtration under inert conditions.
- Oxidative Byproducts : Use radical scavengers (e.g., BHT) or reduce reaction temperature.
- Mitigation Strategies :
- Purify via vacuum distillation or column chromatography (hexane/EtOAc) .
- Monitor reaction progress via TLC (silica gel, UV detection).
Q. How does steric and electronic effects influence the reactivity of this Grignard reagent?
- Methodological Answer :
- Steric Effects : The dihydrofuran ring reduces accessibility to the Mg center, slowing nucleophilic attack. Use bulky electrophiles (e.g., tert-butyl esters) to test steric tolerance.
- Electronic Effects : Electron-withdrawing substituents on the aromatic ring (e.g., -Br) enhance electrophilicity. Compare reaction rates with non-halogenated analogs via kinetic studies .
Q. What computational methods can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
